molecular formula C6H14N4S3 B11525946 Sulfanediyldiethane-2,1-diyl dicarbamimidothioate

Sulfanediyldiethane-2,1-diyl dicarbamimidothioate

Cat. No.: B11525946
M. Wt: 238.4 g/mol
InChI Key: ZPSKZCNISRXFAI-UHFFFAOYSA-N
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Description

[(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE is a complex organic compound characterized by the presence of multiple sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE typically involves multi-step organic reactions. One common method involves the reaction of ethyl sulfanyl compounds with carbamimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one of the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler thiol derivatives.

Scientific Research Applications

[(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfur-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which [(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Pathways involved in its action include redox reactions and covalent modification of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE is unique due to its specific arrangement of sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H14N4S3

Molecular Weight

238.4 g/mol

IUPAC Name

2-(2-carbamimidoylsulfanylethylsulfanyl)ethyl carbamimidothioate

InChI

InChI=1S/C6H14N4S3/c7-5(8)12-3-1-11-2-4-13-6(9)10/h1-4H2,(H3,7,8)(H3,9,10)

InChI Key

ZPSKZCNISRXFAI-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=N)N)SCCSC(=N)N

Origin of Product

United States

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